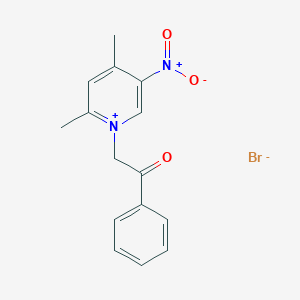
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a heterocyclic compound with a pyridinium core This compound is notable for its unique structural features, which include a nitro group, a phenylethyl substituent, and a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the quaternization of the pyridine nitrogen with bromine to form the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the pyridinium ion.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or deoxygenated products.
Substitution: Formation of various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinium ion can also interact with nucleic acids and proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-(2-oxo-2-(2,4,6-trimethylphenyl)ethyl)pyridinium bromide: Similar structure but with different substituents on the phenylethyl group.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar nitro and pyridine core but different substituents.
Uniqueness
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a pyridinium ion makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
113614-00-9 |
|---|---|
Molekularformel |
C15H15BrN2O3 |
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
2-(2,4-dimethyl-5-nitropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-8-12(2)16(9-14(11)17(19)20)10-15(18)13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NVQIOXUTLKDZED-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C=C1[N+](=O)[O-])CC(=O)C2=CC=CC=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


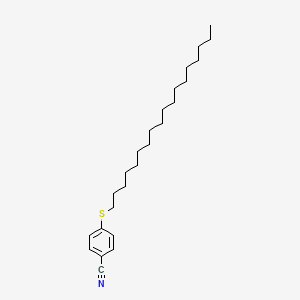
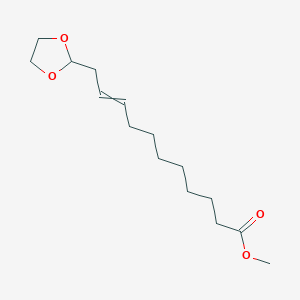

![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
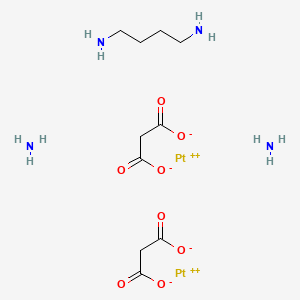
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
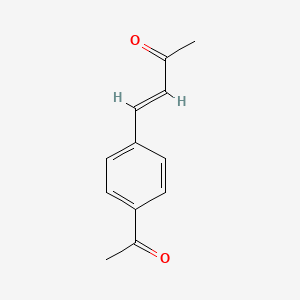
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
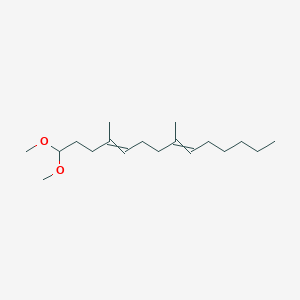
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

